Technical Monograph: Pivalaldehyde Oxime (CAS 637-91-2)
Technical Monograph: Pivalaldehyde Oxime (CAS 637-91-2)
Strategic Reagent for Nitrogenous Heterocycle Synthesis and Drug Discovery [1]
Executive Summary
Pivalaldehyde oxime (2,2-dimethylpropanal oxime) is a sterically distinct oxime intermediate characterized by the presence of a bulky tert-butyl group adjacent to the oximino functionality.[1] Unlike linear aldoximes, the steric bulk of the pivaloyl moiety imparts unique stability and selectivity profiles, particularly in the generation of nitrile oxides for [3+2] cycloadditions.[1] This guide dissects its physicochemical properties, industrial-grade synthesis protocols, and its critical role as a precursor for isoxazole-based pharmacophores.[1]
Identity & Physicochemical Profile
Pivalaldehyde oxime exists as a low-melting solid or supercooled liquid depending on ambient conditions.[1] Its lipophilicity and steric demand dictate its behavior in nucleophilic substitutions and metal coordination.
Table 1: Key Chemical Constants
| Property | Value | Notes |
| CAS Number | 637-91-2 | Verified Identifier |
| IUPAC Name | (E/Z)-2,2-Dimethylpropanal oxime | Exists as geometric isomers |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| Melting Point | 41–43 °C | Solid at std.[1] lab temp |
| Boiling Point | 65 °C @ 20 Torr | 149–150 °C @ 760 mmHg |
| Density | 0.86 g/cm³ | Predicted |
| Solubility | Soluble in MeOH, EtOH, DCM, Et₂O | Sparingly soluble in cold water |
| Acidity (pKa) | ~11.2 | O-H proton acidity |
Synthesis & Manufacturing Protocol
Objective: High-yield synthesis of pivalaldehyde oxime from pivalaldehyde (trimethylacetaldehyde).
Reaction Logic
The synthesis relies on the condensation of the carbonyl group with hydroxylamine. The steric bulk of the tert-butyl group retards the initial nucleophilic attack compared to linear aldehydes, necessitating optimized pH control to maintain a high concentration of free hydroxylamine base without inducing side reactions (e.g., Beckmann rearrangement precursors).
Laboratory Scale Protocol (100 mmol Scale)
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Reagents:
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Procedure:
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Preparation: Dissolve NH₂OH·HCl and NaOAc in the Ethanol/Water mixture in a 250 mL round-bottom flask. Ensure complete dissolution to liberate free hydroxylamine.[1]
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Addition: Cool the solution to 0–5 °C. Add pivalaldehyde dropwise over 20 minutes. Note: The exotherm is mild, but temperature control prevents volatilization of the aldehyde (BP ~75 °C).
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Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (70 °C) for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) for disappearance of aldehyde.[1]
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Workup: Evaporate ethanol under reduced pressure. The residue will separate into an aqueous layer and an oily/solid organic layer. Extract with Dichloromethane (3 x 50 mL).
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Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize from Hexane/Et₂O if high purity is required.[1]
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Mechanistic Pathway Visualization
The following diagram illustrates the condensation mechanism, highlighting the dehydration step critical for oxime formation.
Caption: Nucleophilic addition-elimination pathway converting pivalaldehyde to its oxime derivative.[1]
Reactivity & Mechanistic Insight
The primary value of pivalaldehyde oxime in drug development lies in its ability to function as a stable precursor for Pivalonitrile Oxide , a reactive 1,3-dipole.
Generation of Nitrile Oxides (The Huisgen Pathway)
Direct chlorination of pivalaldehyde oxime (using NCS or Chloramine-T) yields the hydroximoyl chloride.[1] Subsequent dehydrohalogenation by a weak base (e.g., Et₃N) generates the nitrile oxide in situ.[1]
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Why this matters: The tert-butyl group prevents dimerization of the nitrile oxide to furoxans (a common failure mode with unstable nitrile oxides), allowing for high-yield [3+2] cycloadditions with alkenes or alkynes.[1] This reaction constructs Isoxazole and Isoxazoline rings, which are pharmacophores found in COX-2 inhibitors and beta-lactamase inhibitors.[1]
Experimental Workflow: Isoxazoline Synthesis
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Chlorination: React Oxime with N-Chlorosuccinimide (NCS) in DMF at 25 °C → t-Bu-C(Cl)=N-OH.[1]
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Dipole Generation: Add Triethylamine (Et₃N) to induce elimination of HCl → t-Bu-C≡N⁺-O⁻ (Nitrile Oxide).[1]
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Cycloaddition: Trap in situ with an alkene (dipolarophile) → 3-tert-butyl-isoxazoline.[1]
Caption: Conversion of pivalaldehyde oxime to isoxazoline scaffolds via the nitrile oxide pathway.[1]
Applications in Pharmaceutical Chemistry
Isoxazole Scaffolds in Drug Design
The tert-butyl isoxazole motif acts as a bioisostere for phenyl or other lipophilic rings, improving metabolic stability by blocking oxidative metabolism at the alpha-position.[1]
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Case Use: Synthesis of penicillin derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) where the isoxazole ring serves as a rigid linker.[1]
Peptide Chemistry & Protecting Groups
Pivalaldehyde oxime esters are occasionally employed as "active esters" in peptide coupling, although less frequently than N-hydroxysuccinimide (NHS).[1] The bulky pivaloyl group can also serve as a directing group in C-H activation protocols.
Handling, Safety, & Stability (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Flammability | H228 | Flammable solid (if crystalline).[1] |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1] |
| Irritation | H315/H319 | Causes skin irritation and serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4][5] |
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Storage: Store at 2–8 °C (Refrigerated). The compound is hygroscopic and potential for hydrolysis exists if exposed to moisture/acid over prolonged periods.
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Incompatibility: Strong oxidizing agents (risk of uncontrolled nitrile oxide formation), strong acids (hydrolysis to aldehyde).[1]
References
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ChemicalBook. (2025).[1][6] Pivalaldehyde oxime Properties and Supplier Data. Retrieved from [1]
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PubChem. (2025).[1] Pivalaldehyde oxime (Compound Summary CID 9576954).[1] National Library of Medicine.[1] Retrieved from [1]
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Mendelsohn, B. A., et al. (2009).[1][7] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542.[1] (Demonstrates oxidative conversion protocols). Retrieved from [1]
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Sigma-Aldrich. (2024).[1] Safety Data Sheet: Pivalaldehyde. (Reference for precursor safety and handling). Retrieved from [1]
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Giomi, D., et al. (2010).[1] Isoxazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry III. (Contextualizes the use of oximes in heterocycle synthesis).
Sources
- 1. Pivalaldehyde oxime | C5H11NO | CID 9576954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. CAS 630-19-3: Pivalaldehyde | CymitQuimica [cymitquimica.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
